molecular formula ClH5N3PS B14284939 Phosphoramidohydrazidothioic chloride CAS No. 130728-87-9

Phosphoramidohydrazidothioic chloride

Cat. No.: B14284939
CAS No.: 130728-87-9
M. Wt: 145.55 g/mol
InChI Key: FUJZPQQXVHEKRO-UHFFFAOYSA-N
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Description

Phosphoramidohydrazidothioic chloride is a specialized organophosphorus compound characterized by the presence of a phosphoryl group, a hydrazide moiety, and a thioic acid chloride functional group. Its molecular structure enables unique reactivity, particularly in nucleophilic substitution and coordination chemistry.

Properties

CAS No.

130728-87-9

Molecular Formula

ClH5N3PS

Molecular Weight

145.55 g/mol

InChI

InChI=1S/ClH5N3PS/c1-5(3,6)4-2/h2H2,(H3,3,4,6)

InChI Key

FUJZPQQXVHEKRO-UHFFFAOYSA-N

Canonical SMILES

NNP(=S)(N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoramidohydrazidothioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with hydrazine derivatives in the presence of a sulfur source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of phosphorus trichloride (PCl3) and thiophosphoryl chloride (PSCl3) as starting materials, which react with hydrazine to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Safety measures are crucial during production due to the reactivity of the starting materials and the potential hazards associated with the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidohydrazidothioic chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions may lead to the formation of phosphine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Phosphoramidohydrazidothioic chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which phosphoramidohydrazidothioic chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to changes in the structure and function of the target molecules. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table highlights key differences between Phosphoramidohydrazidothioic chloride and structurally or functionally similar compounds:

Compound Key Features Applications Safety/Stability
This compound Combines phosphoryl, hydrazide, and thioic chloride groups. Hypothesized to exhibit dual nucleophilic and electrophilic reactivity. Potential intermediate in heterocycle synthesis (e.g., thiazoles, triazoles) . Limited data; likely requires handling under inert conditions due to thioic chloride reactivity .
Thiophosphoryl Chloride (PSCl₃) Inorganic thiophosphoryl derivative with three chlorides. Catalyst in organic synthesis (e.g., Friedel-Crafts reactions) . Highly corrosive; reacts violently with water, releasing HCl and H₂S .
Prilocaine Hydrochloride Amide-type local anesthetic with a chloride counterion. Medical use for regional anesthesia . Stable under controlled pH; low systemic toxicity in clinical doses .
Phenazopyridine Hydrochloride Azo dye-derived urinary analgesic with HCl salt. Symptomatic relief of urinary tract irritation . Occupational exposure risks include dermatitis and respiratory irritation .
Hydrazinecarbothioamides Contain hydrazine and thioamide groups. Precursors for heterocyclic compounds (e.g., thiadiazoles) . Sensitive to oxidation; require anhydrous storage .

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